Unii-ssh96NK47Y

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Interdisciplinary Research and Innovation

Interdisciplinary research involving the integration of social sciences and humanities (SSH) with science and engineering is crucial for responsible research and innovation (RRI). RRI demands the early integration of a wide range of social actors and perspectives into research and development to ensure better technological development. The challenges of interdisciplinary collaborations are significant but necessary for advancing personalized and precise clinical interventions (Delgado & Åm, 2018).

Applications in Public Health

Systems science (SS) has seen growing interest in its application to obesity and noncommunicable chronic disease (NCD) research. This approach is critical for addressing the global epidemic of obesity and NCDs, offering a framework for more effective public health interventions (Wang et al., 2014).

Scientific Research Management Systems

The design and implementation of scientific research management systems based on the SSH integration framework (combining Struts, Spring, and Hibernate) significantly enhance the scalability, maintainability, stability, and development efficiency of research project management systems. Such systems have shown positive effects in application, indicating their value in improving the efficiency and effectiveness of scientific research management (Bao Li, 2012).

Enhancing Scientific Literacy through Socioscientific Issues

The integration of socioscientific issues (SSI) into science education has been advocated to enhance scientific literacy and interest among students. Research supports the argument that engaging students in writing and argumentation about SSIs helps them develop a deeper understanding of scientific concepts and issues, fostering a more informed and critically thinking citizenry (Ritchie, Tomas, & Tones, 2011).

作用機序

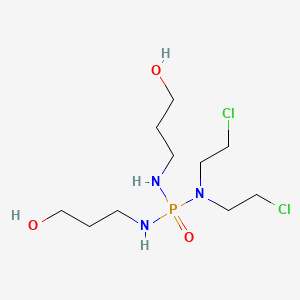

- Ifosfamide is an alkylating and immunosuppressive agent used in chemotherapy for various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma .

- The exact target of Ifosfamide impurity B remains unclear. However, Ifosfamide itself requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .

- The exact physiological mechanism of the autoinduction of Ifosfamide is unknown, but similar mechanisms have been reported for other compounds .

Target of Action

Mode of Action

Pharmacokinetics

特性

IUPAC Name |

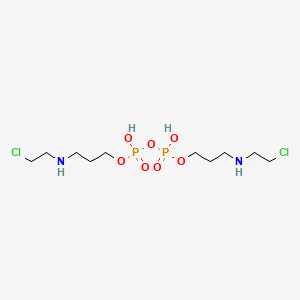

[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHIKWVFLYAVGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

241482-18-8 |

Source

|

| Record name | Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

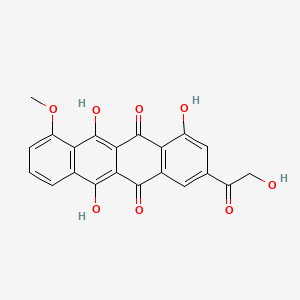

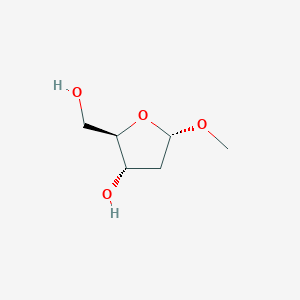

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)